molecular formula C5H6FN3O2S B11101501 6-[(2-fluoroethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione

6-[(2-fluoroethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B11101501
M. Wt: 191.19 g/mol
InChI Key: JWXCVNQCADPIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-fluoroethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound belongs to the class of triazine derivatives, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-fluoroethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 1,2,4-triazine-3,5(2H,4H)-dione with 2-fluoroethyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-[(2-fluoroethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(2-fluoroethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(2-fluoroethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-fluoroethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the fluoroethyl sulfanyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications compared to other triazine derivatives .

Properties

Molecular Formula

C5H6FN3O2S

Molecular Weight

191.19 g/mol

IUPAC Name

6-(2-fluoroethylsulfanyl)-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C5H6FN3O2S/c6-1-2-12-4-3(10)7-5(11)9-8-4/h1-2H2,(H2,7,9,10,11)

InChI Key

JWXCVNQCADPIGE-UHFFFAOYSA-N

Canonical SMILES

C(CSC1=NNC(=O)NC1=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.